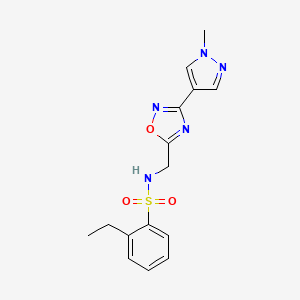![molecular formula C27H18N2O5 B2873045 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide CAS No. 888461-63-0](/img/structure/B2873045.png)
3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. Key steps include:
Formation of the Naphthamido Group: : The naphthamido group is synthesized through the reaction of 2-naphthylamine with a suitable carboxylic acid derivative.
Benzofuran Synthesis: : Benzofuran can be synthesized through the cyclization of ortho-hydroxybenzyl alcohol derivatives.
Benzodioxole Formation: : This involves the cyclization of catechol derivatives with appropriate reagents.
Coupling Reactions: : The final step involves coupling the prepared moieties through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods: Industrial production typically employs large-scale synthetic routes involving continuous flow reactions and optimization of reaction conditions to maximize yield and purity. Catalysis and solvent selection play crucial roles in scaling up the reactions for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions to form various derivatives with altered electronic properties.
Reduction: : Reduction reactions often target the carbonyl groups or aromatic rings, leading to hydrogenated derivatives.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, sulfonates, nucleophiles like amines or thiols.
Major Products Formed: Major products include oxidized and reduced derivatives, as well as substituted compounds with functional groups such as halogens, alkyl, or aryl groups introduced at specific positions on the aromatic rings.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : Acts as a ligand in catalytic cycles for organic transformations.
Material Science: : Used in the design of novel organic materials with specific electronic properties.
Biological Probes: : Employed in bioassays to study enzyme activity and protein interactions.
Drug Development: : Investigated for potential therapeutic applications due to its bioactive properties.
Pharmacological Studies: : Studied for its effects on cellular pathways and potential as a therapeutic agent.
Diagnostic Tools: : Used in the development of diagnostic probes for imaging and detection of diseases.
Polymer Synthesis: : Incorporated into polymer backbones to impart specific properties.
Electronic Devices: : Utilized in the production of organic electronic devices like OLEDs and sensors.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, and proteins. Its aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological molecules. These interactions modulate biochemical pathways and cellular processes, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(2-Naphthamido)-N-phenylbenzofuran-2-carboxamide
3-(2-Naphthamido)-N-(methoxyphenyl)benzofuran-2-carboxamide
3-(2-Naphthamido)-N-(methylphenyl)benzofuran-2-carboxamide
Uniqueness: Compared to other similar compounds, 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide features a benzo[d][1,3]dioxol moiety that imparts unique electronic and steric properties, enhancing its reactivity and potential applications. This makes it particularly valuable for specific scientific and industrial applications where these properties are advantageous.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5/c30-26(18-10-9-16-5-1-2-6-17(16)13-18)29-24-20-7-3-4-8-21(20)34-25(24)27(31)28-19-11-12-22-23(14-19)33-15-32-22/h1-14H,15H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLZNXHQXSSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)


![N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2872971.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2872973.png)



![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)
